![molecular formula C13H13BrN2OS2 B4753852 5-[3-bromo-4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4753852.png)
5-[3-bromo-4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-[3-bromo-4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BMDMT and has a molecular weight of 405.3 g/mol.
Scientific Research Applications
BMDMT has been found to have potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs. BMDMT has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. Several studies have reported that BMDMT can inhibit the growth of cancer cells and induce apoptosis. In addition, BMDMT has been found to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Mechanism of Action
The mechanism of action of BMDMT is not fully understood. However, several studies have suggested that BMDMT can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by BMDMT can lead to reduced inflammation. BMDMT has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
BMDMT has been found to have several biochemical and physiological effects. In vitro studies have shown that BMDMT can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BMDMT has also been found to reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In animal studies, BMDMT has been found to reduce inflammation and oxidative stress in various organs, including the liver, lung, and brain.
Advantages and Limitations for Lab Experiments
BMDMT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BMDMT has also been found to have low toxicity and can be used at concentrations up to 100 μM without causing cytotoxicity. However, BMDMT has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more studies are needed to determine the optimal concentration and duration of treatment for different applications.
Future Directions
There are several future directions for research on BMDMT. One area of research is in the development of new drugs for the treatment of cancer and other diseases. BMDMT has been found to have anti-tumor properties and can induce apoptosis in cancer cells. Therefore, further studies are needed to determine the potential of BMDMT as a cancer drug. Another area of research is in the development of new therapies for neurodegenerative diseases. BMDMT has been found to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage. Therefore, further studies are needed to determine the potential of BMDMT as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, more studies are needed to determine the optimal concentration and duration of treatment for different applications and to elucidate the mechanism of action of BMDMT.
properties
IUPAC Name |
(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS2/c1-15(2)10-5-4-8(6-9(10)14)7-11-12(17)16(3)13(18)19-11/h4-7H,1-3H3/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWDODKAXAESMO-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)N(C)C)Br)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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